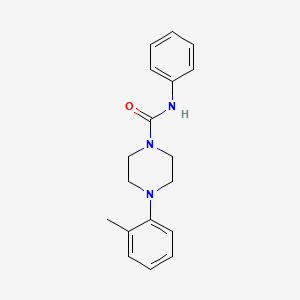
1-methyl-N-(pyridin-3-yl)-1H-indole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-(pyridin-3-yl)-1H-indole-3-carboxamide, also known as MPI-0479605, is a small-molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It belongs to the class of indole-3-carboxamide compounds and has been found to have potent anti-tumor activity in preclinical studies.
Mecanismo De Acción
1-methyl-N-(pyridin-3-yl)-1H-indole-3-carboxamide selectively inhibits the activity of ATM by binding to its kinase domain. This results in the inhibition of ATM-mediated phosphorylation of downstream targets involved in DNA damage repair. The accumulation of DNA damage ultimately leads to cell death.
Biochemical and Physiological Effects
1-methyl-N-(pyridin-3-yl)-1H-indole-3-carboxamide has been found to have potent anti-tumor activity in preclinical studies. It has been shown to induce cell death in a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, it has been found to sensitize cancer cells to radiation therapy and chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-methyl-N-(pyridin-3-yl)-1H-indole-3-carboxamide has several advantages as a research tool. It is a small-molecule inhibitor that can be easily synthesized and has good bioavailability. In addition, it has been extensively studied and validated as a specific inhibitor of ATM activity.
However, there are also limitations to the use of 1-methyl-N-(pyridin-3-yl)-1H-indole-3-carboxamide in lab experiments. It has been found to have off-target effects on other kinases, which can complicate the interpretation of results. In addition, its potency and selectivity may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for the study of 1-methyl-N-(pyridin-3-yl)-1H-indole-3-carboxamide. One area of research is the development of more potent and selective inhibitors of ATM activity. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 1-methyl-N-(pyridin-3-yl)-1H-indole-3-carboxamide. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 1-methyl-N-(pyridin-3-yl)-1H-indole-3-carboxamide as a cancer treatment.
Métodos De Síntesis
The synthesis of 1-methyl-N-(pyridin-3-yl)-1H-indole-3-carboxamide involves the reaction of 3-bromo-1-methylindole with pyridine-3-amine, followed by the addition of ethyl chloroformate and triethylamine. The resulting intermediate is then treated with sodium hydroxide to yield the final product.
Aplicaciones Científicas De Investigación
1-methyl-N-(pyridin-3-yl)-1H-indole-3-carboxamide has been extensively studied for its potential use in cancer treatment. It has been found to selectively inhibit the activity of the DNA damage response kinase ATM, which plays a crucial role in the repair of DNA damage. Inhibition of ATM activity results in the accumulation of DNA damage and ultimately leads to cell death.
Propiedades
IUPAC Name |
1-methyl-N-pyridin-3-ylindole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-18-10-13(12-6-2-3-7-14(12)18)15(19)17-11-5-4-8-16-9-11/h2-10H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTMFCXCDVVSQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(pyridin-3-yl)-1H-indole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


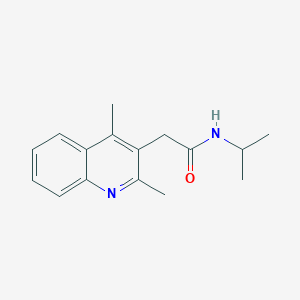

![3-methylspiro[1H-quinazoline-2,1'-cyclohexane]-4-one](/img/structure/B7470977.png)


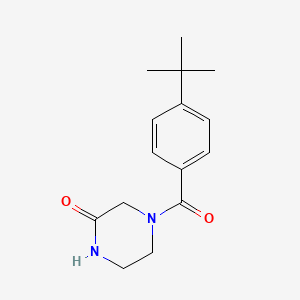
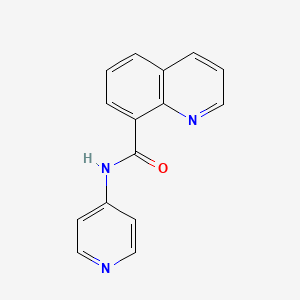
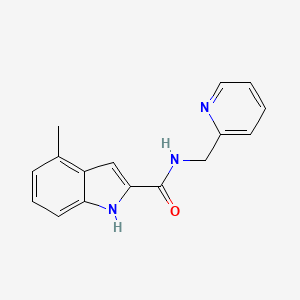


![[1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid](/img/structure/B7471026.png)

